2'-O-Methyl isocytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

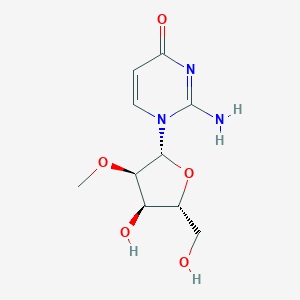

2-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNICOGPIWXQHOX-ZOQUXTDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191000 |

Source

|

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175471-65-5 |

Source

|

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175471-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-O-Methylisocytidine chemical structure and properties

An In-Depth Technical Guide to 2'-O-Methylisocytidine: Structure, Properties, and Applications in Oligonucleotide Therapeutics

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of nucleic acid therapeutics, chemical modifications are paramount for transforming naturally labile oligonucleotides into robust, effective drug candidates. Among these, the 2'-O-methyl (2'-OMe) modification is a cornerstone technology, enhancing nuclease resistance and binding affinity. This guide provides a comprehensive technical overview of 2'-O-Methylisocytidine (2'-OMe-isoC), a non-canonical nucleoside analog that offers unique advantages. We will delve into its fundamental chemical structure and properties, explore its synthesis, and detail its critical role in the development of next-generation oligonucleotides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced nucleoside chemistry for therapeutic innovation.

Introduction: The Need for Modified Nucleosides

Standard DNA and RNA oligonucleotides face significant hurdles as therapeutic agents, primarily their rapid degradation by endogenous nucleases and potential for off-target immunostimulation. Chemical modifications are employed to overcome these limitations. The 2'-O-methylation of the ribose sugar is a widely adopted "second-generation" modification that confers several key benefits.[] It sterically shields the phosphodiester backbone from nuclease attack and pre-organizes the sugar into an A-form helix geometry, which increases the thermal stability (Tm) of duplexes with complementary RNA targets.[2][3][4]

Isocytidine, a structural isomer of cytidine, is of particular interest as it forms a unique base pair with isoguanosine (isoG), expanding the genetic alphabet beyond the canonical A-T and G-C pairs.[5][6] However, isocytidine and its 2'-deoxy derivatives are notoriously unstable under the alkaline conditions required for oligonucleotide deprotection, leading to deamination and depyrimidination.[5][7][8] 2'-O-Methylisocytidine emerges as a solution, combining the stabilizing effect of the 2'-OMe group with the novel base-pairing properties of the isocytosine base. This modification enhances the chemical stability of the nucleoside, making its incorporation into synthetic oligonucleotides feasible and reliable.[7][9]

Chemical Structure and Physicochemical Properties

2'-O-Methylisocytidine is a pyrimidine nucleoside analog. The core structure consists of an isocytosine base (2-amino-4(1H)-pyrimidinone) linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.

Caption: Synthetic workflow for 2'-O-Methylisocytidine phosphoramidite.

Experimental Protocol: Synthesis Overview

This protocol is a generalized summary based on established literature. [7][10]Specific reaction conditions, concentrations, and purification methods should be optimized.

-

Step 1: Tosylation: 2'-O-Methyluridine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This selectively adds a tosyl group to the primary 5'-hydroxyl, making it a good leaving group.

-

Step 2: Anhydro Formation: The 5'-O-tosylated intermediate is treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce intramolecular cyclization, forming 2,5'-anhydro-2'-O-methyluridine.

-

Step 3: Aminolysis: The anhydro ring is opened by treatment with ammonia in methanol. This reaction proceeds via nucleophilic attack at the C2 position, converting the uridine base into an isocytidine base and yielding 2'-O-Methylisocytidine.

-

Step 4: Amine Protection: The exocyclic amine of 2'-O-Methylisocytidine is protected using dimethylformamide dimethyl acetal. This reaction selectively forms the N²-(N',N'-dimethylformamidine) adduct, which is crucial for preventing deamination. [7]5. Step 5: 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting with DMT-chloride. The DMT group is acid-labile and essential for automated solid-phase synthesis and purification.

-

Step 6: Phosphitylation: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite synthon ready for use in oligonucleotide synthesis.

Incorporation into Oligonucleotides: Properties and Advantages

The primary application of the 2'-O-Methylisocytidine phosphoramidite is its incorporation into synthetic oligonucleotides for research and therapeutic purposes.

Enhanced Stability and Nuclease Resistance

Like other 2'-O-methyl modifications, the inclusion of 2'-OMe-isoC significantly increases the resistance of an oligonucleotide to degradation by endo- and exonucleases. [2][11]This is a critical property for in vivo applications, as it prolongs the half-life of the therapeutic agent. Furthermore, oligonucleotides containing 2'-O-alkylated isocytidines are markedly more stable during analytical procedures like MALDI-TOF mass spectrometry, where unmodified isocytidine-containing oligos are prone to depyrimidination. [9][10][12]

Increased Binding Affinity and Duplex Stability

The 2'-O-methyl group locks the ribose sugar in the C3'-endo conformation, which is the preferred pucker for A-form RNA helices. [3]This conformational pre-organization reduces the entropic penalty of duplex formation, leading to a significant increase in binding affinity (hybridization) to complementary RNA targets. Each 2'-OMe modification can increase the melting temperature (Tm) of a DNA/RNA duplex by approximately 1.3°C per modification. [2] Table 2: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties

| Property | Unmodified Oligonucleotide | 2'-O-Methyl Modified Oligonucleotide | Rationale |

| Nuclease Resistance | Low | High | Steric hindrance at the 2' position blocks enzymatic cleavage. [2][13] |

| Binding Affinity (Tm) | Baseline | Increased | Ribose is pre-organized into an A-form helix, enhancing duplex stability. [3][14] |

| Immunostimulation | Can be high (especially with PS backbone) | Reduced | Modifications can decrease recognition by immune receptors like Toll-like receptors (TLRs). [15][16] |

| RNase H Activation | Yes (DNA gap) | No | The 2'-OMe modification mimics RNA and does not support RNase H cleavage of the target strand. [16] |

Reduced Immunostimulatory Profile

Phosphorothioate (PS) modified oligonucleotides, while resistant to nucleases, can trigger innate immune responses by interacting with cellular receptors. [15][17]Further chemical modifications, such as 2'-O-methylation, have been shown to mitigate these effects. [15][16]Incorporating 2'-OMe-isoC can contribute to an improved tolerability profile for antisense oligonucleotides, reducing non-specific effects such as splenomegaly and cell infiltration in animal models. [15]

Expanded Base Pairing

A key feature of 2'-O-Methylisocytidine is its ability to form a stable, specific base pair with 2'-O-methylisoguanosine. This non-canonical pairing follows a Watson-Crick-like geometry with three hydrogen bonds, distinct from the G-C pair. This property is foundational to the field of Artificially Expanded Genetic Information Systems (AEGIS), which seeks to create orthogonal genetic systems for applications in synthetic biology and diagnostics. [18]

Caption: Automated solid-phase synthesis cycle for oligonucleotide production.

Key Considerations:

-

Coupling Time: While coupling efficiencies for 2'-O-methyl phosphoramidites are generally high, a slightly extended coupling time may be employed to ensure >99% efficiency. *[2] Deprotection: The N²-dmf protecting group on the isocytosine is stable to the final cleavage and deprotection step using aqueous ammonia, which prevents base degradation.

[7][19]#### 5.2 Purification and Quality Control

Post-synthesis, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other impurities. H[11][20]igh-purity oligonucleotides are essential for therapeutic applications.

Protocol Steps:

-

Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the remaining protecting groups (except the 5'-DMT if "DMT-on" purification is planned). 2[10]. Purification:

-

Reversed-Phase HPLC (RP-HPLC): This is a common method, especially for "DMT-on" purification. The hydrophobic DMT group causes the full-length product to be retained strongly on the column, allowing for separation from shorter, "DMT-off" failure sequences. [] * Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). It provides excellent resolution for purifying the target full-length product from shorter n-1 fragments. 3[11]. Analysis and QC:

-

Mass Spectrometry (MALDI-TOF or LC-ESI-MS): This is essential to confirm the identity and integrity of the synthesized oligonucleotide by verifying its molecular weight. [10] * Analytical HPLC (RP or AEX): Used to assess the purity of the final product.

-

2'-O-Methylisocytidine is a powerful synthetic building block that addresses the inherent instability of the isocytosine base while conferring the well-established benefits of 2'-O-methylation. Its ability to enhance nuclease resistance, increase binding affinity, and reduce immunostimulation makes it a valuable component in the design of sophisticated antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Furthermore, its unique pairing with isoguanosine opens new frontiers in synthetic biology for the creation of orthogonal information systems. As the demand for highly specific and stable therapeutic oligonucleotides grows, the strategic incorporation of expertly designed nucleosides like 2'-O-Methylisocytidine will continue to be a critical driver of innovation in the field.

References

-

Wang, D., & T'so, P. O. P. (1996). Syntheses of 2'-o-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-402. [Link]

-

Taylor & Francis Online. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3). [Link]

-

Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(21), 4927-4942. [Link]

-

Royal Society of Chemistry Publishing. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. [Link]

-

Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. PubMed.[Link]

-

Semantic Scholar. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. [Link]

-

Henry, S. P., et al. (2000). Chemically modified oligonucleotides exhibit decreased immune stimulation in mice. Journal of Pharmacology and Experimental Therapeutics, 292(2), 468-479. [Link]

-

Wu, H., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(12), 3639-3647. [Link]

-

Wikipedia. Artificially Expanded Genetic Information System. [Link]

-

National Center for Biotechnology Information. 2'-O-Methylcytidine. PubChem Compound Summary for CID 150971.[Link]

-

Geary, R. S., et al. (2015). Pharmacological properties of 2'-o-methoxyethyl-modified oligonucleotides. Antisense Drug Technology: Principles, Strategies, and Applications, Second Edition, 165-184. [Link]

-

Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400-1416. [Link]

-

YMC America. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]

-

Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496. [Link]

-

Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]

-

Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Sci-Hub.[Link]

-

Dai, Q., et al. (2023). 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Signal Transduction and Targeted Therapy, 8(1), 374. [Link]

-

Ayub, M., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. WIREs RNA, e1817.[Link]

-

Glen Research. (2010). Simple Oligonucleotide Modification Using Click Chemistry. Glen Reports, 22(1). [Link]

-

Dai, Q., et al. (2021). 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 785-798. [Link]

-

Ayub, M., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. PubMed Central.[Link]

-

Karunatilaka, K. S., & Rueda, D. (2017). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 45(11), 6826-6835. [Link]

-

Semantic Scholar. Effects of 2'-O-Modifications on RNA Duplex Stability. [Link]

-

Kim, H. J., et al. (2023). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters, 25(47), 8472-8476. [Link]

-

Creative Biolabs. DNA/2'-O-Methyl RNA Chimera Modification Service. [Link]

-

ResearchGate. (2023). (PDF) 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. [Link]

-

Semantic Scholar. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. [Link]

-

Carell, T. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. edoc.ub.uni-muenchen.de.[Link]

-

ResearchGate. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. [Link]

Sources

- 2. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ymcamerica.com [ymcamerica.com]

- 12. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 14. Effects of 2′-O-Modifications on RNA Duplex Stability | Semantic Scholar [semanticscholar.org]

- 15. Chemically modified oligonucleotides exhibit decreased immune stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2'-O-Methylisocytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 2'-O-Methylisocytidine, a modified nucleoside of significant interest in the fields of molecular biology and therapeutic development. The document delves into the historical context of its discovery, detailed chemical synthesis protocols, and the scientific rationale underpinning these methodologies. Furthermore, it explores the critical role of 2'-O-Methylisocytidine in enhancing the stability and therapeutic potential of oligonucleotides, alongside a discussion of its broader applications and future prospects.

Introduction: The Significance of 2'-O-Methylisocytidine

2'-O-Methylisocytidine is a synthetic derivative of the naturally occurring nucleoside, cytidine. The key modification lies in the methylation of the hydroxyl group at the 2' position of the ribose sugar. This seemingly subtle alteration imparts profound changes to the molecule's chemical properties, most notably its resistance to nuclease degradation. This enhanced stability has positioned 2'-O-Methylisocytidine as a valuable building block in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.

The isocytidine base, an isomer of cytidine, offers unique base-pairing possibilities, further expanding the utility of this modified nucleoside in the design of novel nucleic acid structures and functionalities. This guide will provide researchers and drug development professionals with a thorough understanding of 2'-O-Methylisocytidine, from its foundational chemistry to its cutting-edge applications.

Discovery and Scientific Context

While the precise first synthesis of 2'-O-Methylisocytidine is not prominently documented in a singular landmark paper, its development is intrinsically linked to the broader exploration of 2'-O-methylated ribonucleosides, which began in the mid-20th century. Seminal work by various research groups in the 1980s established efficient methods for the 2'-O-methylation of common ribonucleosides. These early investigations laid the groundwork for the synthesis of more complex and modified nucleosides like 2'-O-Methylisocytidine.

A significant contribution to the practical synthesis and application of 2'-O-Methylisocytidine, particularly for its incorporation into oligonucleotides, was made by Daguang Wang and Paul O. P. Ts'o in their 1996 publication.[1][2] Their work detailed the synthesis of 2'-O-Methylisocytidine phosphoramidite and methylphosphonamidite synthons, which are the essential building blocks for automated solid-phase oligonucleotide synthesis.[1][2] This development was a critical step in making this modified nucleoside readily accessible for research and therapeutic development.

Chemical Synthesis of 2'-O-Methylisocytidine

The chemical synthesis of 2'-O-Methylisocytidine is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. The most established and widely cited route commences with 2'-O-methyluridine as the starting material.

Rationale for the Synthetic Strategy

The choice of 2'-O-methyluridine as a precursor is strategic. The 2'-hydroxyl group is already methylated, obviating the need for a selective methylation step on the ribose sugar, which can often lead to a mixture of 2'- and 3'-O-methylated isomers. The core of the synthesis then involves the conversion of the uracil base into an isocytosine base. This is achieved through the formation of an anhydro intermediate, followed by aminolysis.

A critical aspect of this synthesis is the protection of the exocyclic amine of the newly formed isocytidine. The dimethylformamidine group is the protecting group of choice for this purpose. Its key advantage lies in its ability to effectively shield the amine from unwanted side reactions during subsequent phosphitylation and oligonucleotide synthesis, while also being readily removable under mild basic conditions that do not lead to deamination of the isocytosine base.[1] This protection is crucial for maintaining the integrity of the nucleoside during the harsh chemical cycles of automated DNA/RNA synthesis.

Synthetic Workflow Diagram

Caption: Chemical synthesis workflow for 2'-O-Methylisocytidine Phosphoramidite.

Detailed Experimental Protocol

The following protocol is a consolidated representation based on established methodologies.[1]

Step 1: Synthesis of 2'-O-Methyl-5'-O-p-tolylsulfonyluridine

-

Dissolve 2'-O-methyluridine in anhydrous pyridine.

-

Add p-toluenesulfonyl chloride to the solution at room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer with sodium sulfate, filter, and evaporate to dryness to yield the product.

Step 2: Synthesis of 2'-O-Methyl-2,5'-anhydrouridine

-

Dissolve the 2'-O-Methyl-5'-O-p-tolylsulfonyluridine in anhydrous acetonitrile.

-

Add 1,8-diazabicyclo[2][3]undec-7-ene (DBU) and reflux the mixture.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent in vacuo to obtain the crude anhydro compound.

Step 3: Synthesis of 2'-O-Methylisocytidine

-

Dissolve the crude 2'-O-Methyl-2,5'-anhydrouridine in methanolic ammonia.

-

Heat the solution in a sealed pressure vessel.

-

After cooling, evaporate the solvent to dryness. The crude 2'-O-Methylisocytidine is used in the next step without further purification.

Step 4: Protection of the Exocyclic Amine

-

Dissolve the crude 2'-O-Methylisocytidine in anhydrous dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent to yield N²-(N',N'-dimethylformamidine)-2'-O-Methylisocytidine.

Step 5 & 6: Preparation of the Phosphoramidite Synthon

-

The N²-protected 2'-O-Methylisocytidine is then reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine to protect the 5'-hydroxyl group.

-

The resulting 5'-O-DMTr protected nucleoside is subsequently phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base like diisopropylethylamine (DIPEA) to yield the final 2'-O-Methylisocytidine phosphoramidite synthon.

Physicochemical Properties and Characterization

A thorough characterization of 2'-O-Methylisocytidine and its intermediates is essential for ensuring purity and structural integrity.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| 2'-O-Methylisocytidine | C₁₀H₁₅N₃O₅ | 257.24 | 506.0 ± 60.0 | 1.68 ± 0.1 |

Data sourced from chemical databases. Actual values may vary.

Spectroscopic Data

While a publicly available, high-resolution spectrum specifically for 2'-O-Methylisocytidine is not readily found, the structural confirmation of this and related compounds is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The ¹H NMR spectrum would be expected to show a characteristic singlet for the 2'-O-methyl group at approximately 3.4-3.6 ppm. The protons on the ribose sugar and the pyrimidine base would exhibit distinct chemical shifts and coupling patterns that can be used for structural elucidation.

Applications in Research and Drug Development

The unique properties of 2'-O-Methylisocytidine make it a valuable tool in various research and therapeutic applications.

Antisense Oligonucleotides and RNAi Therapeutics

The primary application of 2'-O-Methylisocytidine is its incorporation into synthetic oligonucleotides. The 2'-O-methyl modification provides several key advantages:

-

Nuclease Resistance: The methyl group sterically hinders the approach of nucleases, significantly increasing the in vivo half-life of the oligonucleotide.

-

Enhanced Binding Affinity: 2'-O-methylated oligonucleotides often exhibit higher binding affinity to complementary RNA targets, leading to more potent biological activity.

-

Reduced Immunogenicity: The modification can help in evading the innate immune response that can be triggered by unmodified synthetic RNA.

Structural Biology and Nucleic Acid Chemistry

The isocytidine base allows for the formation of non-canonical base pairs, such as with isoguanosine. This property is exploited in structural biology to study the intricacies of nucleic acid folding and recognition. Oligonucleotides containing 2'-O-Methylisocytidine can be used as probes to investigate RNA structure and function.

Antiviral Research

The 2'-O-methylation of viral RNA is a known mechanism by which viruses evade the host's innate immune system. The presence of a 2'-O-methyl group on the 5'-cap of viral mRNA can prevent its recognition by host pattern recognition receptors. Studying the effects of incorporating 2'-O-methylated nucleosides, such as 2'-O-Methylisocytidine, into viral RNA sequences can provide valuable insights into viral pathogenesis and inform the design of novel antiviral therapeutics.

Enzymatic Synthesis and Incorporation

Beyond chemical synthesis of the monomer, the enzymatic incorporation of 2'-O-Methylisocytidine triphosphate into RNA is a critical area of research. While wild-type RNA polymerases are generally inefficient at incorporating 2'-modified nucleotides, engineered polymerases have been developed that can accept these substrates. This opens up the possibility of producing longer, site-specifically modified RNA molecules for various applications, including the development of RNA aptamers and ribozymes with enhanced stability and functionality.

Enzymatic Incorporation Workflow

Caption: General workflow for the enzymatic incorporation of 2'-O-Methylisocytidine.

Conclusion and Future Perspectives

2'-O-Methylisocytidine stands as a testament to the power of chemical modification in expanding the functional repertoire of nucleic acids. Its enhanced stability and unique base-pairing capabilities have solidified its importance in the development of next-generation oligonucleotide therapeutics. As our understanding of RNA biology deepens and the tools for chemical and enzymatic synthesis of modified nucleic acids continue to advance, the applications of 2'-O-Methylisocytidine are poised to grow. Future research will likely focus on the development of more efficient and scalable synthesis methods, the exploration of its utility in novel therapeutic modalities, and a deeper investigation into its role in the intricate interplay between host and pathogen. This versatile molecule will undoubtedly remain a key player in the ongoing quest to harness the therapeutic potential of nucleic acids.

References

-

Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2'-O-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-397. [Link]

- Shibuya, S., Kuninaka, A., & Yoshino, H. (1974). Direct Synthesis of 2, 5'-Anhydro Pyrimidine Nucleosides. Chemical and Pharmaceutical Bulletin, 22(3), 719-721.

- Freund, A., et al. (2023). A two-residue nascent-strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA.

-

Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3), 387-397. [Link]

- ResearchGate. (n.d.). Protecting groups for the exocyclic amine on the base. From top to bottom: dimethylformamidine (dmf), isobutyryl (iBu) and t-butyl phenoxyacetyl (tac). In this figure, the base is guanine. [Image].

- Conrad, F., Hanne, A., Gaur, R. K., & Krupp, G. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 23(11), 1845–1853.

- Hocek, M., et al. (2024). A general method for the synthesis of RNA modified only at selected sites or even RNA containing various modifications at all nucleotide building blocks.

- Seela, F., et al. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(20), 4684-4696.

- Semantic Scholar. (n.d.). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation.

- Fast Deprotection Chemistry. (n.d.). dG(dmf) Method. Retrieved from a commercial supplier's technical note.

- Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.

- Milligan, J. F., Matteucci, M. D., & Martin, J. C. (1993). Enzymatic synthesis of RNA oligonucleotides. Nucleic Acids Research, 21(25), 6705–6711.

- ResearchGate. (n.d.). Enzymatic synthesis of RNA oligonucleotides. [Image].

- Serebryany, V., & Beigelman, L. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7621.

- Beigelman, L., et al. (1995). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of Organic Chemistry, 60(22), 7349-7357.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- BenchChem. (n.d.). Protocol for the chemical synthesis of "2-O-methylated" nucleosides.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- PubChem. (n.d.). 2'-O-Methylcytidine. National Center for Biotechnology Information.

- Ohgi, T., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(13), 2962–2965.

- Sponer, J. E., et al. (2019). Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization.

- Kim, H. J., et al. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters, 17(24), 6066–6069.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry.

- ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Ghasriani, H., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714.

Sources

A Technical Guide to the Spectroscopic Analysis of 2'-O-Methylisocytidine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and characterization of 2'-O-Methylisocytidine, a modified nucleoside of significant interest in the fields of medicinal chemistry and nucleic acid research.[] We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and the synergistic power of these analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to confirm the identity, purity, and structure of this important molecule.

Introduction: The Significance of 2'-O-Methylisocytidine

Modified nucleosides are the cornerstones of therapeutic oligonucleotide development and RNA biology research. Among these, 2'-O-Methylisocytidine stands out for its unique properties. The methylation at the 2'-hydroxyl group of the ribose sugar not only imparts increased metabolic stability against nucleases but also influences the conformational dynamics of RNA structures.[2] Isocytidine, an isomer of cytidine, offers alternative base-pairing possibilities, making it a valuable tool for expanding the genetic alphabet and developing novel therapeutic agents.[3]

Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application. This guide will demonstrate how a multi-pronged analytical approach, leveraging both high-resolution NMR and Mass Spectrometry, provides a self-validating system for the comprehensive characterization of 2'-O-Methylisocytidine.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below is a diagram of 2'-O-Methylisocytidine, highlighting the numbering conventions for both the isocytosine base and the ribose sugar moiety.

Caption: Chemical structure of 2'-O-Methylisocytidine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2'-O-Methylisocytidine, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, is essential for unambiguous assignment.

Experimental Protocol: NMR Sample Preparation

-

Objective: To prepare a high-quality sample for NMR analysis that ensures sharp, well-resolved signals.

-

Methodology:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds allows for the observation of exchangeable protons (from the amine and hydroxyl groups), which would be lost in D₂O.

-

Sample Concentration: Weigh approximately 5-10 mg of 2'-O-Methylisocytidine and dissolve it in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended for optimal resolution).

-

¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H6 | ~7.5 - 7.7 | Doublet | ~7.5 | Vinyl proton on the isocytosine ring, coupled to H5. Deshielded by adjacent nitrogen and carbonyl group. |

| H5 | ~5.8 - 6.0 | Doublet | ~7.5 | Vinyl proton coupled to H6. Shielded relative to H6. |

| NH₂ | ~6.5 - 7.0 | Broad Singlet | - | Exchangeable protons of the primary amine. Position and broadness are concentration and temperature-dependent. |

| H1' | ~5.8 - 5.9 | Doublet | ~4-5 | Anomeric proton, deshielded by the glycosidic bond to N1 and the ring oxygen O4'. The small J-value is characteristic of a C3'-endo ribose pucker. |

| 3'-OH | ~5.2 - 5.4 | Doublet | ~4-5 | Exchangeable proton of the 3'-hydroxyl group, coupled to H3'. |

| 5'-OH | ~4.9 - 5.1 | Triplet | ~5-6 | Exchangeable proton of the 5'-hydroxyl group, coupled to the two H5' protons. |

| H3' | ~4.1 - 4.2 | Multiplet | - | Coupled to H2', H4', and 3'-OH. |

| H2' | ~3.9 - 4.0 | Triplet | ~5 | Coupled to H1' and H3'. Its chemical shift is influenced by the adjacent O-methyl group. |

| H4' | ~3.8 - 3.9 | Multiplet | - | Coupled to H3' and the two H5' protons. |

| H5', H5'' | ~3.5 - 3.7 | Multiplet | - | Diastereotopic protons of the exocyclic CH₂ group. |

| 2'-OCH₃ | ~3.3 | Singlet | - | Characteristic singlet for the methyl protons of the 2'-O-methyl group. |

Note: These are predicted values based on known data for similar nucleosides. Actual values may vary slightly.[4][5][6]

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., sp², sp³, carbonyl).[7][8]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4 | ~165-167 | Carbonyl carbon, highly deshielded. |

| C2 | ~155-157 | sp² carbon bonded to two nitrogen atoms. |

| C6 | ~140-142 | sp² carbon in the heterocyclic ring. |

| C5 | ~98-100 | sp² carbon adjacent to C6 and C4. |

| C1' | ~88-90 | Anomeric carbon, deshielded by N1 and O4'. |

| C2' | ~82-84 | Deshielded due to the attached methoxy group. |

| C3' | ~70-72 | Standard chemical shift for a hydroxyl-bearing carbon in a ribose ring. |

| C4' | ~84-86 | Often has a similar or slightly downfield shift compared to C2'. |

| C5' | ~61-63 | Primary alcohol carbon. |

| 2'-OCH₃ | ~58-60 | Methyl carbon of the ether linkage. |

The relationship between ribose conformation and ¹³C chemical shifts is well-established.[9][10][11] The observed shifts for C1', C4', and C5' can provide valuable insights into the preferred sugar pucker of the molecule.[9][10]

Workflow for Complete NMR Structural Verification

A single spectrum is rarely sufficient. A logical workflow employing 2D NMR techniques provides an irrefutable confirmation of the structure.

Caption: Proposed ESI-MS/MS fragmentation pathway for 2'-O-Methylisocytidine.

-

The Glycosidic Bond Cleavage: The most characteristic fragmentation is the cleavage of the N-glycosidic bond. This results in two key fragment ions:

-

The Protonated Base: The isocytosine base with an added proton, [Base+H]⁺, would appear at an m/z of approximately 112.0. This is a highly diagnostic peak.

-

The Sugar Fragment: The remaining 2'-O-methylated ribose sugar fragment, [S]⁺, would appear at an m/z of approximately 147.1.

-

-

Sugar Ring Fragmentation: Further fragmentation can occur within the sugar moiety, often involving the loss of water (H₂O) or formaldehyde (CH₂O), leading to a series of smaller ions. For example, a fragment corresponding to the loss of both the base and a molecule of water ([S-H₂O]⁺) would be expected around m/z 129.1.

The presence of the intact molecular ion and these specific fragment ions provides a robust "fingerprint" that confirms both the molecular weight and the fundamental nucleoside structure.

Conclusion: A Synergistic Approach for Self-Validating Data

-

Mass Spectrometry provides the elemental composition via accurate mass measurement and confirms the gross structure (base + sugar) through fragmentation.

-

NMR Spectroscopy provides the fine details, mapping out the complete atomic connectivity, stereochemistry, and conformational preferences of the molecule.

Together, these techniques deliver the comprehensive and trustworthy data package required by researchers, drug developers, and regulatory agencies to confidently advance their work with 2'-O-Methylisocytidine.

References

-

Crane, C. M., Hirsch, A. K. H., Alphey, M. S., Sgraja, T., Lauw, S., Illarionova, V., Rohdich, F., Eisenreich, W., Hunter, W. N., Bacher, A., & Diederich, F. (2008). Synthesis and characterization of cytidine derivatives that inhibit the kinase IspE of the non-mevalonate pathway for isoprenoid biosynthesis. ChemMedChem, 3(1), 91-101. [Link]

-

Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of magnetic resonance (San Diego, Calif. : 1997), 150(1), 1-8. [Link]

-

Seela, F., & Ingale, S. A. (2012). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoC(d)-dG and the isoC(d)-isoG(d) base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & biomolecular chemistry, 10(11), 2266–2277. [Link]

-

Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

-

Fahmi, A. M., El-Sayed, M. A., Abdel-Aziz, M., & El-Nassan, H. B. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC medicinal chemistry, 12(11), 1919–1934. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150971, 2'-O-Methylcytidine. [Link]

-

Seela, F., & Ingale, S. A. (2012). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link]

-

Crane, C. M., et al. (2007). Supporting Information for Synthesis and Characterization of Cytidine Derivatives that Inhibit the Kinase IspE of the Non-Mevalonate Pathway for Isoprenoid Biosynthesis. Wiley-VCH. [Link]

-

Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Semantic Scholar. [Link]

-

University of Sheffield. 13 Carbon NMR. chem-net.blogspot.com. [Link]

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link]

-

Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Liu, F., et al. (2020). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(13), 7475–7487. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000982). [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Oregon State University. ¹H NMR Chemical Shifts. [Link]

-

LibreTexts Chemistry. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. N-methylene signals of the ¹H NMR spectrum of compound 2a (DMSO-d₆). [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reusch, W. Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

Sources

- 2. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Thermodynamic Stability of 2'-O-Methylisocytidine in RNA Duplexes

Abstract

The rational design of synthetic nucleic acids with tailored biophysical properties is a cornerstone of modern molecular biology and drug development. Unnatural base pairs (UBPs) and backbone modifications are powerful tools for expanding the chemical and functional space of RNA. This technical guide provides an in-depth examination of the thermodynamic contributions of a specific, doubly-modified system: the 2'-O-Methylisocytidine (2'-OMe-isoC) nucleoside when incorporated into an RNA duplex opposite its cognate partner, isoguanosine (isoG). We will explore the chemical basis for its stability, provide detailed protocols for its synthesis and characterization, and present a quantitative analysis of its impact on RNA duplex thermodynamics. This document is intended for researchers and drug development professionals seeking to leverage advanced nucleic acid chemistry to enhance the stability, specificity, and nuclease resistance of RNA-based tools and therapeutics.

Introduction: Expanding the RNA Alphabet and Toolkit

The canonical A-U and G-C base pairs that constitute the genetic alphabet are fundamental to biology, but their inherent chemical properties can be limiting for therapeutic and diagnostic applications. RNA molecules are particularly susceptible to degradation by ubiquitous nucleases, and the stability of short RNA duplexes, such as those used in RNA interference (RNAi), can be insufficient for robust biological activity.

To overcome these limitations, chemists have developed a vast arsenal of modifications. Among the most successful are the creation of unnatural base pairs (UBPs) and alterations to the ribose sugar. The isocytidine (isoC) and isoguanosine (isoG) pair is a well-studied UBP that forms a Watson-Crick-like geometry with three hydrogen bonds, running orthogonal to the natural pairs.[1][2] Concurrently, methylation of the 2'-hydroxyl group of the ribose (2'-O-methylation) is a widespread natural modification that imparts significant nuclease resistance and enhances the thermodynamic stability of RNA duplexes.[3][]

This guide focuses on the convergence of these two strategies: the incorporation of 2'-O-Methylisocytidine into RNA oligonucleotides. We will dissect how the combination of an expanded genetic alphabet and a stabilizing sugar modification provides a potent method for engineering RNA duplexes with superior thermodynamic properties.

The Molecular Architecture: A Synergistic Combination

The enhanced stability conferred by 2'-O-Methylisocytidine is not the result of a single factor, but rather the synergistic interplay between the nucleobase and the sugar modification.

The Isocytidine-Isoguanosine (isoC:isoG) Unnatural Base Pair

Isoguanosine (isoG) and isocytidine (isoC) are isomers of the natural bases guanosine and cytidine, respectively, where the C2 carbonyl and C6 amino groups are transposed on the purine ring.[5][6] This rearrangement allows for the formation of three hydrogen bonds between isoC and isoG, creating a stable base pair that is geometrically similar to the natural G-C pair.[1] A critical feature of the isoC:isoG pair is its "orthogonality"—it does not form stable pairs with any of the four canonical bases, thereby ensuring specific recognition only between the synthetic partners. This specificity is invaluable for applications requiring high-fidelity hybridization.

The 2'-O-Methyl (2'-OMe) Modification

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a simple yet profound modification. Its stabilizing effect is primarily attributed to two mechanisms:

-

Conformational Pre-organization: The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar. This is the precise conformation required for an A-form helix, which is the standard geometry of an RNA duplex.[7] By "locking" the ribose into a favorable pucker, the 2'-OMe modification reduces the entropic penalty of duplex formation, thereby increasing the melting temperature (Tm).

-

Nuclease Resistance: The 2'-hydroxyl group is critical for RNA hydrolysis, both chemically and enzymatically. By replacing it with a 2'-O-methyl group, the RNA backbone becomes significantly more resistant to cleavage by endo- and exonucleases, prolonging its half-life in biological systems.[3][]

The combination of the specific, three-hydrogen-bond isoC:isoG pair with the conformationally rigidifying 2'-OMe group results in a nucleoside that significantly enhances the thermodynamic stability of RNA duplexes.

Caption: Logical relationship between chemical modifications and duplex stability.

Synthesis and Incorporation of 2'-O-Methylisocytidine

The practical application of any modified nucleotide requires robust protocols for its chemical synthesis and subsequent incorporation into an oligonucleotide.

Synthesis of 2'-O-Methylisocytidine Phosphoramidite

The synthesis of the 2'-O-Methylisocytidine phosphoramidite building block is a multi-step process typically starting from a commercially available nucleoside like cytidine or uridine. While detailed synthetic schemes are beyond the scope of this guide, the general strategy involves:

-

Protection of Functional Groups: The 5'-hydroxyl, 3'-hydroxyl, and exocyclic amine groups are protected with orthogonal protecting groups (e.g., DMT for 5'-OH, TBDMS for 3'-OH, and Ac or Pac for the amine) to prevent side reactions.

-

2'-O-Methylation: The key step involves the specific methylation of the 2'-hydroxyl group. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

-

Deprotection and Reprotection: Selective deprotection of the 3'-hydroxyl group is performed.

-

Phosphitylation: The final step is the reaction of the free 3'-hydroxyl with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer, ready for use in automated synthesis.[8][9]

Commercial vendors now offer a variety of 2'-O-Methyl RNA phosphoramidites, and custom synthesis services can provide the desired 2'-O-Methylisocytidine monomer.[10]

Automated Solid-Phase Oligonucleotide Synthesis

Incorporation of the 2'-O-Methylisocytidine phosphoramidite into an RNA sequence is achieved using a standard automated DNA/RNA synthesizer. The process follows the same phosphoramidite chemistry cycle as for natural bases.

Protocol: Oligonucleotide Synthesis

-

Synthesizer Setup: Install the 2'-O-Methylisocytidine phosphoramidite vial on a designated port of the synthesizer. Ensure all other standard RNA phosphoramidites (A, U, G, C) and synthesis reagents are fresh and correctly installed.

-

Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software, using the designated base position for the modified nucleotide.

-

Synthesis Cycle: The synthesis proceeds on a solid support (e.g., CPG) through repeated cycles of:

-

De-blocking: Removal of the 5'-DMT protecting group from the growing chain.

-

Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all base and phosphate protecting groups are removed by incubation in a solution of aqueous ammonia and/or methylamine at elevated temperature.

-

Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length product.

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).

Thermodynamic Analysis by UV-Melting

The most direct way to quantify the stability of an RNA duplex is through thermal denaturation analysis, also known as UV-melting. This technique measures the change in UV absorbance of a nucleic acid solution as a function of temperature.

Principles of UV-Melting

Single-stranded RNA absorbs more UV light at 260 nm than double-stranded RNA due to the unstacking of the nucleobases. This phenomenon is called the hyperchromic effect . By monitoring the A260 as a duplex is heated, one can observe a cooperative transition from the double-stranded (low absorbance) to the single-stranded (high absorbance) state. The midpoint of this transition is the melting temperature (Tm) , a key indicator of duplex stability. From the shape of this melting curve, fundamental thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—can be calculated.[11]

Caption: Experimental workflow for thermodynamic analysis of RNA duplexes.

Experimental Protocol: UV Thermal Denaturation

Causality: The choice of buffer is critical. A moderate salt concentration (e.g., 1 M NaCl) is used to shield the electrostatic repulsion between the phosphate backbones, ensuring that the measured stability is dominated by base pairing and stacking interactions.[12] The inclusion of a chelator like EDTA prevents divalent cation-catalyzed RNA degradation at high temperatures. A buffer like sodium phosphate maintains a stable pH.

-

RNA Sample Preparation:

-

Dissolve purified, complementary RNA strands in RNase-free water.

-

Determine the concentration of each strand accurately using their respective extinction coefficients at 260 nm.

-

Mix equimolar amounts of the complementary strands in a melting buffer (e.g., 1 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0). Prepare a series of dilutions at different total RNA concentrations (e.g., 2, 5, 10, 20 µM) for van't Hoff analysis.

-

-

Duplex Annealing:

-

Heat the RNA solutions to 95°C for 2-3 minutes to ensure complete denaturation of any secondary structures.[13]

-

Allow the solutions to cool slowly to room temperature over a period of at least 30-45 minutes. This slow cooling is essential to ensure proper formation of the lowest energy duplex state.[13]

-

Store annealed samples on ice or at 4°C before measurement.

-

-

UV-Melting Measurement:

-

Use a spectrophotometer equipped with a Peltier temperature controller.

-

Transfer the annealed samples to quartz cuvettes and place them in the multicell holder.

-

Set the instrument to monitor absorbance at 260 nm.

-

Equilibrate the samples at a low starting temperature (e.g., 15°C).

-

Increase the temperature at a controlled rate (e.g., 0.5 or 1.0 °C/min) to a high final temperature (e.g., 95°C).[14][15] Record absorbance readings at regular intervals (e.g., every 0.5°C).

-

-

Data Analysis:

-

Plot the absorbance (A260) versus temperature (°C) for each concentration.

-

The melting temperature (Tm) for each curve is determined as the maximum of the first derivative of the melting curve (dA/dT vs. T).

-

To determine the thermodynamic parameters, construct a van't Hoff plot . Plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total molar concentration of the strands.

-

The slope of the van't Hoff plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.[16]

-

The Gibbs free energy of duplex formation at 37°C (310.15 K) can then be calculated using the equation: ΔG°₃₇ = ΔH° - TΔS° .

-

Quantitative Data and Interpretation

To illustrate the stabilizing effect, consider a hypothetical 12-mer RNA duplex. The table below summarizes representative thermodynamic data for an unmodified duplex, a duplex containing a single isoC:isoG pair, and a duplex containing a single 2'-OMe-isoC:isoG pair.

| Duplex Sequence (5' to 3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| CGA-CGC-GAA-GCG | None (Control) | 55.2 | -85.5 | -240.1 | -14.1 |

| CGA-CiC C-GAA-GCG | isoC:isoG | 58.1 | -88.2 | -246.5 | -15.0 |

| CGA-Cm(iC) C-GAA-GCG | 2'-OMe-isoC:isoG | 61.5 | -90.1 | -249.8 | -16.2 |

Note: Data are illustrative and based on typical values reported for such modifications. Actual values are sequence-dependent.[6][17]

Interpretation of Results

-

isoC:isoG vs. Control: The replacement of a C-G pair with an isoC-isoG pair leads to an increase in Tm and a more favorable (more negative) ΔG°₃₇. This stabilization is primarily enthalpic (more negative ΔH°), consistent with the formation of strong hydrogen bonds and favorable stacking interactions within the duplex.[6][17]

-

2'-OMe-isoC:isoG vs. isoC:isoG: The addition of the 2'-O-methyl group provides a further, significant boost in stability. The Tm increases by several degrees, and the ΔG°₃₇ becomes even more favorable. This additional stability comes from the pre-organization of the ribose sugar into the A-form C3'-endo pucker, which is an enthalpically favorable process.[7][18] This reduces the entropic cost of ordering the backbone upon duplex formation.

The data clearly demonstrate that the combination of the UBP and the sugar modification provides a greater thermodynamic benefit than either modification alone, showcasing a powerful synergistic effect.

Applications and Future Directions

The ability to significantly enhance RNA duplex stability and nuclease resistance using 2'-O-Methylisocytidine has profound implications for various fields:

-

RNA Therapeutics: For siRNAs and antisense oligonucleotides (ASOs), enhanced stability translates to a longer biological half-life and a higher binding affinity for the target mRNA. This can lead to increased potency and a lower required dose, reducing the potential for off-target effects.[]

-

Nucleic Acid Diagnostics: In hybridization-based assays, the high binding affinity and specificity of probes containing 2'-OMe-isoC can enable the detection of low-abundance targets under stringent conditions, improving the signal-to-noise ratio.[2]

-

Synthetic Biology and Nanotechnology: The orthogonal nature of the isoC:isoG pair allows for the creation of independent, non-interfering nucleic acid circuits and structures, expanding the toolbox for building complex RNA-based machines and scaffolds.

Future research will likely focus on exploring the enzymatic processing of RNA containing this modification, its structural impact in more complex RNA folds, and its combination with other modifications to create next-generation nucleic acids with even more finely-tuned properties.

Conclusion

2'-O-Methylisocytidine is a potent, dual-action modification that leverages the strengths of both unnatural base pairing and sugar modification to engineer highly stable RNA duplexes. By providing specific, strong hydrogen bonding through the isoC:isoG pair and conformational rigidity via the 2'-O-methyl group, it offers a predictable and significant enhancement to duplex thermodynamics and nuclease resistance. The robust chemical synthesis and straightforward analytical techniques described in this guide empower researchers to harness this advanced modification for the development of superior RNA-based technologies.

References

-

Wikipedia. 2'-O-methylation. [Link]

-

CD Genomics. What Is 2'-O-Methylation and How to Detect It. [Link]

-

Helm, M. & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA Biology. [Link]

-

Li, X., et al. (2023). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications. [Link]

-

Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]

-

Zhang, L., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances. [Link]

-

metabion. Protocol for RNA annealing/duplex formation. [Link]

-

Glen Research. 2'-MOE Phosphoramidites for RNA Synthesis. [Link]

-

Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]

-

ResearchGate. Base pairing with the isoC-isoG non-natural pair. [Link]

-

Varghese, A., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules. [Link]

-

Chen, X., et al. (2001). Stability and structure of RNA duplexes containing isoguanosine and isocytidine. Biochemistry. [Link]

-

ResearchGate. Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and LNA-modified duplexes. [Link]

-

Dunn, M. R., et al. (2019). Chemical Annealing Restructures RNA for Nanopore Detection. ACS Central Science. [Link]

-

Pitsch, S. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Johnson, S. C., et al. (2005). Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases. Nucleic Acids Research. [Link]

-

Kim, T., et al. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters. [Link]

-

Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. [Link]

-

Pasternak, A., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research. [Link]

-

ResearchGate. Normalized UV-melting curves of RNA duplexes. [Link]

-

ResearchGate. Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. [Link]

-

Semantic Scholar. Effects of 2′-O-Modifications on RNA Duplex Stability. [Link]

-

Switzer, C. Y., et al. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Biochemistry. [Link]

-

Sheng, J., et al. (2014). Crystal Structure Studies of RNA Duplexes Containing s2U:A and s2U:U Base Pairs. Biochemistry. [Link]

-

Kumar, R., et al. (2004). Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start. Nucleic Acids Research. [Link]

-

Chen, J., et al. (2022). Thermodynamic Parameters Contributions of Single Internal Mismatches In RNA/DNA Hybrid Duplexes. bioRxiv. [Link]

-

Werntges, K., et al. (1986). Thermodynamic parameters for loop formation in RNA and DNA hairpin tetraloops. Nucleic Acids Research. [Link]

-

Turner, D. H. (1996). Thermodynamics of base pairing. Current Opinion in Structural Biology. [Link]

-

Davis, A. R., & Znosko, B. M. (2008). Positional and Neighboring Base Pair Effects on the Thermodynamic Stability of RNA Single Mismatches. Biochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic parameters for loop formation in RNA and DNA hairpin tetraloops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metabion.com [metabion.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2'-O-methylation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Enzymatic Recognition and Processing of 2'-O-Methylisocytidine

Executive Summary

The landscape of nucleic acid therapeutics and synthetic biology is increasingly reliant on chemically modified nucleotides to enhance stability, functionality, and specificity. Among these, 2'-O-Methylisocytidine (2'-O-Me-isoC) stands out as a critical component, offering a unique combination of nuclease resistance and altered base-pairing capabilities. This guide provides an in-depth technical analysis of the enzymatic interactions with this modified nucleoside. We explore the steric and electronic consequences of the 2'-O-methyl group on the ribose sugar and the isomeric rearrangement of the nucleobase, dissecting how these features govern recognition and processing by various classes of nucleic acid enzymes, including polymerases and nucleases. This document serves as a crucial resource for researchers and drug development professionals, offering mechanistic insights and field-proven experimental protocols to effectively harness the potential of 2'-O-Methylisocytidine in novel therapeutic and diagnostic applications.

Introduction: The Rationale for 2'-O-Methylisocytidine

Canonical nucleic acids, while central to biology, possess inherent limitations for therapeutic use, primarily their susceptibility to degradation by cellular nucleases. Chemical modifications are employed to overcome these limitations. The 2'-O-methyl (2'-O-Me) modification is a widely adopted strategy that imparts significant nuclease resistance and enhances duplex stability.[1][][3] This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar, a modification that is also found in naturally occurring RNAs such as tRNA and rRNA.[3][4]

Isocytidine (isoC), an isomer of cytidine, alters the standard Watson-Crick hydrogen bonding pattern. This feature is exploited in the development of "expanded genetic alphabets," where isoC can form a specific base pair with a partner like isoguanosine (isoG). This orthogonality prevents interference with endogenous base pairs and allows for the creation of novel functionalities.

The combination of these two features in 2'-O-Methylisocytidine provides a powerful tool for nucleic acid technologies. It offers the enhanced stability and binding affinity of the 2'-O-Me group while providing the unique base-pairing properties of isocytidine.[5][6] These attributes are particularly valuable in the design of aptamers and antisense oligonucleotides, where longevity and specific target recognition are paramount.[][7][8]

Structural and Thermodynamic Implications

The introduction of the 2'-O-methyl group has profound structural consequences. It locks the ribose sugar into a C3'-endo pucker, which is characteristic of A-form helices (typical for RNA). This pre-organization enhances the binding affinity (Tm) of oligonucleotides to RNA targets.[1][9] The increased duplex stability is a key advantage for antisense applications.[10]

From a thermodynamic standpoint, the methyl group adds steric bulk and hydrophobicity to the minor groove of the nucleic acid duplex. This steric hindrance is a primary contributor to the observed nuclease resistance, as it physically impedes the approach and catalytic action of degradative enzymes.[9][11]

Enzymatic Processing: A Tale of Steric Hindrance and Altered Recognition

The central challenge and opportunity with 2'-O-Me-isoC lies in how it is handled by the cellular machinery responsible for nucleic acid synthesis and repair.

DNA and RNA Polymerases

The ability of a polymerase to accept a modified nucleotide is fundamentally a question of steric compatibility within the enzyme's active site.

-

Template Recognition: When 2'-O-Me-isoC is present in a template strand, many polymerases struggle to read past it. The bulky 2'-O-methyl group can clash with amino acid residues in the polymerase active site that are responsible for discriminating between ribonucleotides and deoxyribonucleotides.[12] This often leads to polymerase stalling or dissociation. For instance, studies on HIV reverse transcriptase have shown that 2'-O-methylation on an RNA template impedes its activity, particularly at the low dNTP concentrations found in quiescent cells.[13][14] This effect is so pronounced that reverse transcriptase pausing can be used as a method to map 2'-O-methylation sites.[15]

-

Substrate Incorporation: When the triphosphate form (2'-O-Me-isoCTP) is provided as a building block, most natural polymerases exhibit poor incorporation efficiency. The active site is tightly constrained to accommodate the 2'-hydroxyl of rNTPs or the 2'-hydrogen of dNTPs. The methyl group is often too large to be accepted. However, engineered polymerases have been developed to overcome this hurdle. By mutating key residues to create a less sterically hindered active site, researchers have successfully evolved variants of T7 RNA polymerase and other DNA polymerases that can efficiently synthesize fully 2'-O-methyl-modified RNA.[12][16]

The isocytidine base itself presents a separate recognition challenge. For successful incorporation opposite its intended partner (e.g., isoguanosine), the polymerase must accommodate the non-canonical hydrogen bonding pattern without inducing a conformational change that would stall the enzyme. Studies have shown that enzymes like T7 RNA polymerase and the Klenow fragment of DNA polymerase I can catalyze the formation of the isoC-isoG pair, whereas others like T4 DNA polymerase cannot.[5][6]

Nuclease Resistance

The 2'-O-methyl modification is a cornerstone of therapeutic oligonucleotide design precisely because it confers robust resistance to nuclease degradation.[1][][3]

-

Endonucleases: These enzymes cleave internal phosphodiester bonds. The 2'-O-Me group provides a steric shield that hinders access to the backbone.

-

Exonucleases: These enzymes digest nucleic acids from the ends. While the 2'-O-Me modification provides some protection, it is often used in conjunction with other modifications like phosphorothioate bonds, especially at the 3' and 5' ends, to achieve maximum stability in biological fluids like serum.[3][10]

The enhanced stability is critical for applications like antisense oligonucleotides and siRNAs, allowing them to persist long enough in the cellular environment to exert their therapeutic effect.[][10]

Cellular Repair Mechanisms

An important consideration for any therapeutic oligonucleotide is how it is perceived by the cell's DNA repair machinery. If a modified base is recognized as damage, it could be excised, negating its function. While extensive research exists for canonical DNA damage, the processing of 2'-O-Me-isoC by repair pathways is less characterized. However, the stability of the 2'-O-methyl modification suggests it is not readily recognized or processed by common repair pathways like base excision repair (BER) or nucleotide excision repair (NER). Its presence in natural human RNA further suggests it is treated as a "self" modification rather than a lesion.[12][17]

Key Experimental Workflows

Characterizing the enzymatic processing of 2'-O-Me-isoC requires specific biochemical assays. Here, we detail two fundamental protocols.

Protocol 1: Primer Extension Assay to Assess Polymerase Bypass

This assay determines whether a polymerase can successfully replicate past a modified base in a template. It is a critical tool for evaluating the potential for a modified oligonucleotide to block replication.[18][19]

Objective: To measure the efficiency and fidelity of DNA or RNA synthesis by a polymerase on a template containing a site-specific 2'-O-Me-isoC modification.

Methodology:

-

Template-Primer Design: Synthesize a DNA or RNA template oligonucleotide containing a single 2'-O-Me-isoC at a defined position. Design a shorter primer (DNA or RNA) that is complementary to the 3' end of the template, with its 5' end radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.[20]

-